molecular formula C8H9NO3 B1221238 Isopyridoxal CAS No. 6560-46-9

Isopyridoxal

Cat. No.: B1221238
CAS No.: 6560-46-9
M. Wt: 167.16 g/mol
InChI Key: GNKXHPULSPWUAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isopyridoxal is a chemical analog of pyridoxal, a fundamental form of Vitamin B6. It is supplied strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other clinical applications . Compounds in this class are of significant research interest due to their relationship with pyridoxal 5'-phosphate (PLP), the active coenzyme form of vitamin B6 . PLP is an essential cofactor for a vast array of enzymes, including transaminases, decarboxylases, racemases, and aldolases, and is involved in crucial metabolic pathways such as amino acid, neurotransmitter, and lipid metabolism . As an analog, this compound may be used in studies to probe enzyme mechanisms , investigate vitamin B6 biochemistry, or explore metabolic pathways in various research models. By understanding the role of pyridoxal-like structures, researchers can gain deeper insights into cellular processes and enzymatic functions. This product is designed for use by qualified researchers in controlled laboratory settings.

Properties

CAS No.

6560-46-9

Molecular Formula

C8H9NO3

Molecular Weight

167.16 g/mol

IUPAC Name

5-hydroxy-4-(hydroxymethyl)-6-methylpyridine-3-carbaldehyde

InChI

InChI=1S/C8H9NO3/c1-5-8(12)7(4-11)6(3-10)2-9-5/h2-3,11-12H,4H2,1H3

InChI Key

GNKXHPULSPWUAK-UHFFFAOYSA-N

SMILES

CC1=NC=C(C(=C1O)CO)C=O

Canonical SMILES

CC1=NC=C(C(=C1O)CO)C=O

physical_description

Solid

Origin of Product

United States

Scientific Research Applications

Enzymatic Activity and Metabolism

Isopyridoxal plays a significant role in the metabolism of vitamin B6. It is involved in various enzymatic reactions, particularly as a substrate for pyridoxal kinase and other enzymes that facilitate the conversion of vitamin B6 derivatives.

Key Findings from Studies:

  • Enzymatic Reduction: Research has demonstrated that this compound can be enzymatically reduced to form pyridoxamine, highlighting its importance in vitamin B6 metabolism .
  • Metabolic Pathways: Studies have shown that this compound participates in several metabolic pathways, including amino acid metabolism and neurotransmitter synthesis. Its interactions with enzymes can influence the levels of key metabolites involved in these processes .

Antiviral Properties

Recent studies have indicated that this compound may possess antiviral properties. Specifically, it has been observed to inhibit the proliferation of certain viruses in cell cultures.

Case Study:

  • In a study involving Bombyx mori nucleopolyhedrovirus (BmNPV), treatment with this compound significantly reduced viral DNA levels in infected cells. The compound was shown to suppress viral entry and replication in a dose-dependent manner . This suggests potential applications in antiviral drug development.

Implications in Metabolomics

Metabolomics, the study of small molecules within biological systems, has identified this compound as a relevant metabolite for understanding various diseases.

Applications:

  • Biomarker Discovery: this compound levels can serve as biomarkers for certain conditions, aiding in the diagnosis and monitoring of diseases such as metabolic disorders and infections .
  • Research on Mycobacterial Diseases: In studies focused on mycobacterial infections, this compound has been identified among metabolites that differentiate between infected and non-infected states, suggesting its role in disease pathophysiology .

Nutritional and Health Applications

This compound's role as a vitamin B6 derivative makes it relevant in nutrition and health research.

Nutritional Studies:

  • Research indicates that adequate levels of vitamin B6, including its derivatives like this compound, are crucial for maintaining neurological health and preventing deficiencies that could lead to cognitive decline or mood disorders .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

Compound Structure Key Functional Groups Biosynthetic Pathway
Isopyridoxal 5-hydroxy-4-(hydroxymethyl)-6-methylpyridine-3-carbaldehyde Aldehyde (C3), hydroxyl (C5) Pyridoxine → Pseudomonas IA (5-dehydrogenase)
Pyridoxal 3-hydroxy-5-(hydroxymethyl)-2-methylpyridine-4-carbaldehyde Aldehyde (C4), hydroxyl (C3) Pyridoxine → Pseudomonas MA-1 (4-dehydrogenase)
5-Pyridoxolactone Cyclic ester of 5-pyridoxic acid Lactone ring (C5) This compound → Arthrobacter Cr-7 (dehydrogenase)
4-Pyridoxic Acid 3-hydroxy-5-(hydroxymethyl)-2-methylpyridine-4-carboxylic acid Carboxylic acid (C4) Pyridoxal → lactonase/oxidase
Galactosylglycerol Galactose-linked glycerol derivative Glycosidic bond, hydroxyl groups Accumulated in plant dormancy stages

Enzymatic and Metabolic Roles

  • This compound vs. Pyridoxal: this compound is oxidized by this compound dehydrogenase to produce 5-pyridoxic acid and 5-pyridoxolactone , whereas pyridoxal is metabolized to 4-pyridoxic acid via pyridoxal dehydrogenase . Both act as cofactors: Pyridoxal is a precursor for pyridoxal phosphate (PLP), a coenzyme in amino acid metabolism , while this compound modulates kynurenine aminotransferase activity in ketogenic diets .
  • 5-Pyridoxolactone vs. 4-Pyridoxic Acid :

    • 5-Pyridoxolactone is a transient metabolite in bacterial B6 degradation , while 4-pyridoxic acid is a stable urinary excretion product in mammals .
  • Galactosylglycerol: Unlike this compound, which accumulates during dormancy break in plants, galactosylglycerol is linked to dormancy induction in long-dormant genotypes .

Research Findings on Regulation

Condition/Organism This compound Pyridoxal/Other Compounds Reference
Hypertonic stress (Aspergillus cristatus) Reduced by 16.282× (C1-C3) Gibberellin A3 reduced by 1559.7×
Plant-pathogen interaction (Aphanomyces euteiches) Lower in infected tubers; restored by biocontrol bacteria Pyridoxamine phosphate levels increase
Ketogenic diet (mammals) Downregulated in plasma Pyridoxal-5'-phosphate availability reduced
Bacterial degradation Converted to 5-pyridoxolactone Pyridoxal → 4-pyridoxic acid

Key Research Insights

Enzymatic Specificity : The positional isomerism of this compound (C3 aldehyde) vs. pyridoxal (C4 aldehyde) dictates substrate specificity for dehydrogenases .

Stress Responses : this compound levels are highly sensitive to osmotic stress and pathogen attacks, suggesting its role in stress adaptation .

Species-Specific Roles: In plants, this compound’s involvement in dormancy varies between genotypes, while galactosylglycerol is conserved in long-dormant varieties .

Preparation Methods

Yeast Mutant Strains and Fermentation

Isopyridoxal was first identified as a minor excreted metabolite during studies on Saccharomyces marxianus mutant P-131, a strain resistant to isonicotinic acid hydrazide. This mutant exhibited enhanced vitamin B6 biosynthesis, with this compound constituting a fraction of the excreted compounds alongside pyridoxal, pyridoxamine, and pyridoxol. The fermentation protocol involved:

  • Culture Medium : A synthetic liquid medium (Difco Pyridoxine-Y) adjusted to pH 6.

  • Growth Conditions : Incubation at 26°C with agitation for 7 days.

  • Metabolite Extraction : Post-growth, cells were removed via centrifugation, and the supernatant was steamed to halt enzymatic activity.

Chromatographic analysis revealed this compound as a distinct peak (RF = 0.22–0.27 in solvent A) during column separation using Dowex 50W-X8 resin. Its identity was further corroborated by bioautography with Saccharomyces carlsbergensis, which showed activity comparable to pyridoxal.

Chemical Synthesis and Oxidation Pathways

While direct chemical synthesis methods for this compound remain undocumented, insights can be extrapolated from pyridoxal production. A patented oxidation method for pyridoxal hydrochloride employs catalytic systems involving TEMPO derivatives (e.g., 2,2,6,6-tetramethylpiperidine-N-oxyl) and copper salts. Although this process targets pyridoxal, analogous reactions under controlled pH and temperature might yield this compound via isomerization. Key parameters include:

  • Catalytic System : Oxygen sources (air, H₂O₂), CuBr₂, and amine additives (e.g., pyridine).

  • Reaction Conditions : 30–35°C, aqueous solvent, and stoichiometric H₂O₂.

Notably, isomer formation in such systems remains unverified, highlighting a gap in synthetic organic methodologies for this compound.

Analytical Characterization and Identification

Chromatographic Profiling

This compound’s isolation relied on resin-loaded paper chromatography and bioautography. Key RF values in solvent systems include:

CompoundSolvent ASolvent BSolvent CSolvent D
This compound0.22–0.270.45
Pyridoxal0.650.830.760.55
Pyridoxol0.450.690.580.23

Table 1. RF values of vitamin B6 compounds in select solvents.

Biological Activity and Applications

This compound’s bioactivity was inferred from microbiological assays:

  • Saccharomyces carlsbergensis : Equivalent growth promotion to pyridoxal.

  • Lactobacillus casei : No activity, distinguishing it from pyridoxal.

This specificity suggests potential as a niche growth factor in microbial media, though applications remain hypothetical.

Q & A

Q. How is isopyridoxal synthesized in microbial systems, and what experimental conditions optimize its production?

Methodological Answer: this compound is synthesized via the enzymatic oxidation of pyridoxine (vitamin B6) in microbial systems like Pseudomonas strain IA. The reaction is catalyzed by a FAD-dependent enzyme that uses 2,6-dichloroindophenol (DCIP) as a hydrogen acceptor instead of oxygen . Key experimental parameters include:

  • pH : Maintain neutral to slightly alkaline conditions (pH 7.0–8.5) for optimal enzyme activity.
  • Substrate Specificity : Pyridoxine must be present as the primary substrate.
  • Cofactor Requirements : FAD (0.1–1.0 mM) and DCIP (0.5–2.0 mM) are critical for reaction progression.
    Table 1 : Enzyme activity under varying hydrogen acceptors :
Hydrogen AcceptorRelative Activity (%)
DCIP100
Oxygen (O₂)<5

Q. What analytical methods are recommended for detecting this compound in metabolomic studies?

Methodological Answer: Liquid chromatography-mass spectrometry (LC-MS) is the gold standard for detecting this compound in complex biological matrices. Key considerations:

  • Column : Use C18 reverse-phase columns for separation.
  • Ionization : Electrospray ionization (ESI) in positive mode enhances sensitivity.
  • Quantification : Isotopic labeling (e.g., ¹³C-pyridoxine) improves accuracy in tracer studies .
    Fluorescence spectroscopy (excitation: 330 nm, emission: 400 nm) is an alternative for purified samples, leveraging this compound’s intrinsic fluorescence properties .

Advanced Research Questions

Q. How do enzymatic kinetics and cofactor interactions influence this compound dehydrogenase (EC 1.1.1.416) activity?

Methodological Answer: this compound dehydrogenase (EC 1.1.1.416) catalyzes the oxidation of this compound to 5-pyridoxolactone, using NAD⁺ as a cofactor. Critical parameters include:

  • Km Values : Reported Km for this compound ranges from 15–25 µM in Arthrobacter Cr-7 .
  • pH Dependence : Activity peaks at pH 8.0–8.5, with a sharp decline below pH 7.0.
  • Inhibitors : EDTA (1 mM) reduces activity by 80%, indicating metal ion dependence .
    Table 2 : Enzyme kinetics under varying NAD⁺ concentrations :
[NAD⁺] (mM)Vmax (µmol/min/mg)Km (µM)
0.512.418.2
1.014.117.9

Q. How can contradictions in metabolomic data on this compound levels under stress conditions be resolved?

Methodological Answer: Discrepancies in this compound levels (e.g., upregulation in Aspergillus cristatus under salt stress vs. downregulation in ketogenic diet studies) require:

  • Normalization : Use internal standards (e.g., deuterated this compound) to control for extraction efficiency.
  • Statistical Rigor : Apply false discovery rate (FDR) corrections to metabolomic datasets. For example, in salt-stressed Aspergillus, this compound showed FDR = 0.058 and p-value = 0.018, indicating marginal significance .
  • Pathway Context : Cross-reference with cofactors (e.g., pyridoxal 5'-phosphate) to assess metabolic flux .

Q. What role does this compound play in resolving vitamin B6 metabolic pathway ambiguities?

Methodological Answer: this compound is a minor metabolite in the oxidative degradation of pyridoxal, primarily at the C-5' position. Key insights:

  • Isotopic Tracing : Use ¹⁴C-labeled pyridoxal to track conversion to this compound and its lactone derivatives.
  • Enzyme Knockouts : Deletion of kynureninase in microbial models reduces this compound accumulation, linking it to tryptophan metabolism .
  • Comparative Analysis : In mammals, urinary excretion of 4-pyridoxic acid predominates, whereas microbial systems favor this compound .

Q. How does pH affect the solubility and stability of this compound in experimental buffers?

Methodological Answer: this compound’s solubility follows a pH-dependent ionization curve. Key findings:

  • Solubility-pH Model : The equation log S = log S₀ + log(1 + 10^(pH-pKa)) fits experimental data (r = 0.99–1.00), with pKa ≈ 4.9 for the phenolic hydroxyl group .
  • Stability : Degradation accelerates at pH > 9.0 due to lactone ring hydrolysis. Use buffers (e.g., HEPES, pH 7.4) for long-term storage .

Q. What experimental design considerations are critical for studying this compound’s role in amino acid metabolism?

Methodological Answer:

  • Hydrogen Acceptor Selection : Substitute oxygen with DCIP in anaerobic assays to avoid side reactions .
  • Cofactor Competition : Pre-incubate enzymes with NAD⁺/NADH to assess allosteric effects on activity .
  • Multi-Omics Integration : Pair metabolomics with transcriptomic data (e.g., Pseudomonas IA gene expression) to map regulatory networks .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isopyridoxal
Reactant of Route 2
Isopyridoxal

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